N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide
CAS No.: 422526-07-6
Cat. No.: VC11907945
Molecular Formula: C26H25FN4O4S3
Molecular Weight: 572.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 422526-07-6 |
|---|---|
| Molecular Formula | C26H25FN4O4S3 |
| Molecular Weight | 572.7 g/mol |
| IUPAC Name | N-(4-ethoxyphenyl)-2-[[6-(4-fluorophenyl)-7-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C26H25FN4O4S3/c1-2-34-19-11-7-17(8-12-19)28-21(32)15-37-25-29-23-22(24(33)31(25)18-9-5-16(27)6-10-18)38-26(36)30(23)14-20-4-3-13-35-20/h5-12,20H,2-4,13-15H2,1H3,(H,28,32) |
| Standard InChI Key | IMMMNPPTSVPTPO-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(=S)N3CC5CCCO5 |
| Canonical SMILES | CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)F)SC(=S)N3CC5CCCO5 |
Introduction
N-(4-ethoxyphenyl)-2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H- thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound featuring a thiazolo-pyrimidine core, which is known for its diverse biological activities. This compound includes functional groups such as an ethoxyphenyl group and a fluorophenyl moiety, which may contribute to its pharmacological properties.
Structural Features
The compound's structure is characterized by several heterocyclic rings, including thiazole and pyrimidine. The presence of these rings, along with the ethoxy and fluorophenyl groups, suggests potential biological activities. The molecular formula and detailed structural features are not explicitly provided in the available literature, but it is known to contain a complex thiazolo-pyrimidine framework with diverse substituents.
Synthesis and Characterization
While specific synthesis details for this compound are not readily available, compounds with similar structures often involve multi-step synthetic routes that integrate various organic reactions. Characterization typically involves spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HR–MS, as well as single-crystal X-ray diffraction for determining the crystal structure .
Potential Biological Activities
Compounds with thiazolo-pyrimidine cores are of interest in medicinal chemistry due to their potential therapeutic applications. The presence of multiple functional groups in this compound suggests it could exhibit interesting biological activities, warranting further investigation through in vitro and in vivo studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume